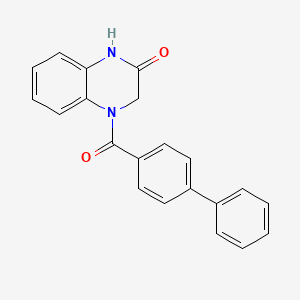![molecular formula C21H24N2O2S B5319176 N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide](/img/structure/B5319176.png)
N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a piperidine derivative that has been shown to have a range of biological effects, including neurotoxicity and antitumor activity.
Scientific Research Applications
N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide has been used extensively in scientific research as a tool to study the effects of neurotoxicity and antitumor activity. In particular, this compound has been used to study the effects of Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide. This compound has also been used to study the mechanisms of action of other drugs and compounds that have potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide is complex and not fully understood. However, it is believed that this compound acts by inhibiting the activity of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of MAO, this compound can cause an accumulation of these neurotransmitters, leading to a range of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In particular, this compound has been shown to cause neurotoxicity, leading to the death of dopamine-producing neurons in the brain. This has led to the use of this compound as a tool to study the mechanisms of Parkinson's disease. This compound has also been shown to have antitumor activity, although the mechanism of action in this context is not fully understood.
Advantages and Limitations for Lab Experiments
N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be used to study a range of biological effects. However, there are also several limitations to the use of this compound in lab experiments. For example, this compound is highly toxic and can be dangerous if not handled properly. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide. One area of interest is the development of new drugs and compounds that can target the same pathways as this compound, but with reduced toxicity. Another area of interest is the study of the mechanisms of action of this compound in the context of Parkinson's disease. Finally, there is also interest in the use of this compound as a tool to study the mechanisms of other neurodegenerative disorders. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new treatments for a range of diseases and disorders.
Synthesis Methods
The synthesis of N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The starting materials for the synthesis include piperidine, phenylacetic acid, and 2-(methylthio)aniline. These compounds are reacted together in the presence of a catalyst to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-3-(2-phenylacetyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-26-20-12-6-5-11-18(20)22-21(25)23-13-7-10-17(15-23)19(24)14-16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXMOEYVAXQKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)N2CCCC(C2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-yl)-5-[(2-propyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5319094.png)
![3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol](/img/structure/B5319108.png)
![5-[(3-fluorophenoxy)methyl]-N-[1-(methoxymethyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5319111.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5319126.png)
![N,4,5-trimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrrol-1-yl)thiophene-3-carboxamide](/img/structure/B5319133.png)
![1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5319149.png)
![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5319157.png)
![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5319162.png)


![4-benzyl-1-[(4-bromo-2-thienyl)methyl]piperidine oxalate](/img/structure/B5319185.png)
![3-chloro-6-fluoro-N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5319189.png)
![3-chloro-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzonitrile](/img/structure/B5319196.png)